molecular formula C22H32N6O8S B12612167 L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine CAS No. 915780-09-5

L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine

Cat. No.: B12612167
CAS No.: 915780-09-5
M. Wt: 540.6 g/mol
InChI Key: UZVHZTCZAPAVGH-JYJNAYRXSA-N
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Description

L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine is a peptide compound composed of five amino acids: L-asparagine, L-tyrosine, glycine, L-methionine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified from the culture medium.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug design and delivery systems.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • L-Asparaginyl-L-tyrosyl-L-asparaginyl-L-methionylglycine
  • L-Serine, L-asparaginyl-L-tyrosylglycyl-L-methionyl-

Uniqueness

L-Asparaginyl-L-tyrosylglycyl-L-methionylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different stability, solubility, and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

915780-09-5

Molecular Formula

C22H32N6O8S

Molecular Weight

540.6 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid

InChI

InChI=1S/C22H32N6O8S/c1-37-7-6-15(21(35)26-11-19(32)33)27-18(31)10-25-22(36)16(8-12-2-4-13(29)5-3-12)28-20(34)14(23)9-17(24)30/h2-5,14-16,29H,6-11,23H2,1H3,(H2,24,30)(H,25,36)(H,26,35)(H,27,31)(H,28,34)(H,32,33)/t14-,15-,16-/m0/s1

InChI Key

UZVHZTCZAPAVGH-JYJNAYRXSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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